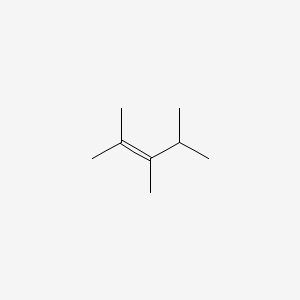

2,3,4-Trimethyl-2-pentene

描述

Significance in Organic Chemistry Research

While specific research on 2,3,4-trimethyl-2-pentene is not as extensive as for some of its isomers, it holds significance in several areas of organic chemistry research, primarily as a model compound for studying reaction mechanisms and thermodynamic properties.

Detailed research findings indicate that the isomers of trimethylpentene are crucial in both industrial and fundamental research. For instance, its isomers, 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene (B94453), are the primary products of isobutene dimerization, a key step in the production of the high-octane gasoline component, isooctane (B107328). aalto.fiwikipedia.org The study of these isomers provides insights into catalytic processes and reaction kinetics.

Research on the isomerization between 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene has revealed interesting findings regarding alkene stability. aalto.fi Contrary to the general principle that more substituted alkenes are more stable, studies have shown that steric strain caused by the bulky substituents in 2,4,4-trimethyl-2-pentene makes it less stable than its less substituted isomer. aalto.fi In the gas phase, this compound and its isomer 2,3,4-trimethyl-1-pentene are thermodynamically favored over 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene, although their formation rate is slower. aalto.fi

Furthermore, trimethylpentene isomers are utilized in mechanistic studies. For example, 2,4,4-trimethyl-2-pentene has been used to investigate the kinetics of liquid-phase hydrogenation on palladium catalysts and for the analysis of butene oligomers. fishersci.comchemicalbook.com The hydroboration of 2,4,4-trimethyl-2-pentene has been studied, showing that the reaction yields a product distribution similar to that of 2-methyl-2-butene. redalyc.org Additionally, mechanistic studies on the conversion of C7 and C8 olefins have involved 3,4,4-trimethyl-2-pentene. researchgate.net The distinct reaction pathways of different isomers, such as in combustion studies, highlight how slight changes in molecular structure can significantly influence chemical behavior. researchgate.net

Isomeric Considerations within Branched Pentenes

This compound is part of the C8H16 family of isomers, which includes several other trimethylpentenes. The positioning of the methyl groups and the location of the double bond distinguish these isomers and significantly influence their physical and chemical properties. The term "branched pentenes" in this context refers to the core five-carbon chain, which is heavily substituted to form an eight-carbon alkene.

The most commonly studied isomers alongside this compound are 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene, which are sometimes collectively known as diisobutylene. researchgate.net

This compound: Features methyl groups on carbons 2, 3, and 4, with the double bond between carbons 2 and 3.

2,4,4-Trimethyl-1-pentene: Has two methyl groups on carbon 4 and one on carbon 2, with the double bond at the terminal position between carbons 1 and 2.

2,4,4-Trimethyl-2-pentene: Also has two methyl groups on carbon 4 and one on carbon 2, but the double bond is located between carbons 2 and 3. nih.gov

3,4,4-Trimethyl-2-pentene: This isomer has methyl groups at positions 3 and 4 (two), with the double bond between carbons 2 and 3. lookchem.com

The structural differences lead to variations in stability, boiling points, and reactivity. For example, a study of the isomerization of 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene found the reaction to be endothermic, which is unusual as internal alkenes are typically more stable than terminal ones. aalto.fi This is attributed to the steric tension from the bulky t-butyl group in 2,4,4-trimethyl-2-pentene. aalto.fi Combustion research has also shown that 2,4,4-trimethyl-2-pentene ignites significantly faster than 2,4,4-trimethyl-1-pentene, demonstrating the profound effect of isomerism on reactivity. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆ cymitquimica.com |

| Molecular Weight | 112.22 g/mol cymitquimica.com |

| Appearance | Colorless to Almost Colorless Clear Liquid cymitquimica.com |

| Boiling Point | 116 °C researchgate.net |

| Melting Point | -113 °C researchgate.net |

| Density | 0.743 g/mL at 25 °C researchgate.net |

Table 2: Comparison of Trimethylpentene Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |

|---|---|---|---|---|---|

| This compound | C₈H₁₆ | 112.22 cymitquimica.com | 116 researchgate.net | -113 researchgate.net | 0.743 researchgate.net |

| 2,4,4-Trimethyl-1-pentene | C₈H₁₆ | 112.21 nih.gov | 101-102 sigmaaldrich.com | -93.57 nist.gov | 0.715 |

| 2,4,4-Trimethyl-2-pentene | C₈H₁₆ | 112.21 nih.gov | 104 chemicalbook.com | -106.3 nih.gov | 0.72 chemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3,4-trimethylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-6(2)8(5)7(3)4/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFRZEBLZFTODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870618 | |

| Record name | 2,3,4-Trimethylpent-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565-77-5, 61665-19-8 | |

| Record name | 2-Pentene, 2,3,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentene, trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061665198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Trimethyl-2-pentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4-Trimethylpent-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-Trimethyl-2-pentene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEE3DPT3LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes

Research into the synthesis of 2,3,4-trimethyl-2-pentene has explored various catalytic strategies, primarily involving the manipulation of smaller olefin and alcohol feedstocks.

Catalytic alkylation and related acid-catalyzed dimerization/oligomerization reactions serve as primary pathways to branched C8 olefins. While the dimerization of isobutylene (B52900) typically yields 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene (B94453) as the main products, the formation of this compound has also been observed as a minor product under these conditions. researchgate.net This occurs through more complex skeletal rearrangements of the carbocation intermediates.

More specific synthetic routes have been identified. One method involves the methylation of a 2-pentene (B8815676) molecule using a methylating reagent such as methyl magnesium bromide. chembk.com Another documented route is the acid-catalyzed reaction of s-butyl alcohol and t-butyl alcohol with sulfuric acid, where this compound is formed as a product of the resulting copolymerization and rearrangement processes. sigmaaldrich.com Research on the synthesis of its alkane analogue, 2,3,4-trimethylpentane, suggests that adjusting parameters like acid strength and reaction time in sulfuric acid-catalyzed reactions could shift selectivity toward the 2,3,4-trimethylpentene isomer.

Table 1: Selected Synthetic Routes for this compound

| Method | Reactants | Catalyst/Reagent | Key Observation |

|---|---|---|---|

| Dimerization | Isobutylene | Acid Catalysts | A minor product alongside major 2,4,4-trimethylpentene isomers. researchgate.net |

| Methylation | 2-Pentene | Methyl magnesium bromide | A potential direct alkylation route. chembk.com |

| Alcohol Co-reaction | s-Butyl alcohol, t-Butyl alcohol | Sulfuric Acid | Formed during the complex reaction mixture. sigmaaldrich.com |

Direct oligomerization or co-polymerization using this compound as a monomer is not extensively documented in the literature. Instead, its formation is noted during the polymerization of other substances. sigmaaldrich.com

Investigations into the reactivity of its isomers, such as 2,4,4-trimethyl-2-pentene, provide insight into the behavior of highly branched C8 olefins. Studies using solid superacid catalysts show that at elevated temperatures, the oligomerization of 2-methylpropene occurs, while the transformation of 2,4,4-trimethyl-2-pentene can be directed toward either double-bond isomerization or oligomerization depending on the catalyst state. researchgate.net Over other catalysts like Fe-beta, co-feeding of large C8 olefins such as 2,4,4-trimethyl-2-pentene with dimethyl ether can lead to cracking, producing smaller molecules like isobutene, rather than further oligomerization. nsf.govosti.gov

The co-polymerization of diisobutylene (a mixture of 2,4,4-trimethylpentenes) with maleic anhydride (B1165640) has been explored for producing specialty polymers. google.com This indicates that the C8 trimethylpentene structure is reactive in polymerization, although the specific reactivity of the 2,3,4-isomer in such processes remains a niche area of study.

Isomerization Studies

The isomerization of C8 olefins is a critical area of research, driven by the desire to produce fuel components with specific properties. The stability and interconversion of this compound are governed by thermodynamic principles, steric effects, and catalytic pathways.

In the family of trimethylpentene isomers, an unusual thermodynamic equilibrium exists. Contrary to the general rule that more substituted alkenes are more stable, studies have shown that 2,4,4-trimethyl-1-pentene (a di-substituted alkene) is thermodynamically more stable than 2,4,4-trimethyl-2-pentene (a tri-substituted alkene). researchgate.net This is an exception driven by molecular structure.

However, research has revealed that other C8 isomers, specifically 2,3,4-trimethyl-1-pentene and this compound, are thermodynamically favored over both of the common 2,4,4-trimethylpentene isomers in the gas phase. aalto.fi The formation of these more stable 2,3,4-isomers is kinetically hindered because it requires the isomerization of the carbon skeleton (rearrangement of methyl groups), which is a much slower process than the simple shift of a double bond. aalto.fi Experiments have shown that with extended reaction times (over one day) at elevated temperatures (100–110 °C), significant conversion (20–30%) to these more stable isomers can be achieved. aalto.fi

Table 2: Thermodynamic Favorability of C8 Alkene Isomers

| Isomer Group | Relative Stability | Reason for Stability/Instability |

|---|---|---|

| 2,4,4-Trimethyl-1-pentene vs. 2,4,4-Trimethyl-2-pentene | 2,4,4-Trimethyl-1-pentene is favored. researchgate.net | High steric strain in the 2,4,4-trimethyl-2-pentene isomer. researchgate.netaalto.fi |

| 2,3,4-Trimethylpentenes vs. 2,4,4-Trimethylpentenes | 2,3,4-Trimethylpentene isomers are favored. aalto.fi | More stable molecular structure with less internal repulsion. |

The stability of alkene isomers is profoundly influenced by steric hindrance. The anomalous stability of 2,4,4-trimethyl-1-pentene over the more substituted 2,4,4-trimethyl-2-pentene is a classic example. The instability of the 2,4,4-trimethyl-2-pentene isomer arises from strong internal repulsion caused by the bulky tert-butyl group being adjacent to the double bond, which introduces significant steric tension. researchgate.netaalto.fi

In contrast, this compound, which is a tetrasubstituted alkene, achieves greater stability by distributing its methyl groups along the carbon backbone. Instead of a bulky tert-butyl group, it possesses an isopropyl group attached to the double-bonded carbon. This arrangement reduces the intramolecular steric strain compared to its 2,4,4-trimethyl counterparts, contributing to its higher thermodynamic stability. aalto.fi

Achieving a high concentration of this compound from mixtures of other C8 olefins requires catalysts and conditions that can overcome the kinetic barrier of skeletal rearrangement. Acid catalysts are central to this process, facilitating isomerization through the formation of carbenium ion intermediates which can undergo hydride and alkyl shifts. ethz.ch

Solid acid catalysts, such as zeolites, are employed for these skeletal isomerizations. While catalysts like Amberlyst resins are effective for double-bond isomerization at lower temperatures, promoting the shift from 2,4,4-trimethyl-2-pentene to the more stable 2,4,4-trimethyl-1-pentene, they are less effective for the slower methyl group migrations. researchgate.netaalto.fi To selectively produce this compound, reaction conditions must favor the more complex rearrangements. This typically involves higher temperatures (e.g., above 100 °C) and longer catalyst contact times to allow the system to approach its thermodynamic equilibrium, where the more stable 2,3,4-isomers are present in higher concentrations. aalto.fi

Reaction Mechanisms and Kinetics

The reactivity of this compound is dictated by its highly substituted internal double bond. The following sections explore the kinetics and mechanisms of several key chemical transformations. It is important to note that much of the detailed kinetic research has been conducted on its isomer, 2,4,4-trimethyl-2-pentene, due to its industrial relevance as a component of diisobutylene. The data presented for isomers is explicitly identified.

The liquid-phase hydrogenation of isooctenes, including 2,4,4-trimethyl-2-pentene (TMP-2), to produce isooctane (B107328) (2,2,4-trimethylpentane) has been studied using various commercial heterogeneous catalysts. researchgate.netaalto.fi These reactions are significant for producing components that increase the octane (B31449) rating of gasoline. aalto.fi

Studies have examined catalysts such as Nickel/Alumina (Ni/Al₂O₃), Cobalt/Silica (Co/SiO₂), and Platinum/Alumina (Pt/Al₂O₃). aalto.fi The general observation across different catalysts is that the terminal double bond in the isomeric 2,4,4-trimethyl-1-pentene (TMP-1) is hydrogenated significantly faster than the internal double bond of 2,4,4-trimethyl-2-pentene. researchgate.netacs.org

The reaction kinetics for this class of compounds are often described using the Horiuti-Polanyi mechanism. researchgate.netacs.org This model involves a two-step process with a half-hydrogenated surface intermediate, where the rate-limiting step is the addition of the first hydrogen atom. researchgate.nettkk.fi On a Ni/Al₂O₃ catalyst, slow isomerization between TMP-1 and TMP-2 has been observed in the presence of hydrogen. researchgate.net However, on Pt/Al₂O₃ and under the specific conditions studied, double bond isomerization was not a significant factor. acs.org

Activation energies for the hydrogenation of 2,4,4-trimethyl-2-pentene have been estimated for different catalysts, providing insight into the reaction kinetics. researchgate.netacs.org Strong deactivation of the Pt/Al₂O₃ catalyst was noted, caused by the formation of carbonaceous deposits. acs.org

| Catalyst | Activation Energy (Ea) | Reference |

|---|---|---|

| Ni/Al₂O₃ | 49 kJ/mol | researchgate.net |

| Pt/Al₂O₃ | 65 kJ/mol | acs.org |

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The reaction of an alkene with ozone (O₃) initially forms a primary ozonide (a 1,2,3-trioxolane), which is unstable and rapidly rearranges to a more stable ozonide (a 1,2,4-trioxolane). masterorganicchemistry.com Subsequent workup with a reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc, cleaves the ozonide to yield carbonyl compounds. masterorganicchemistry.com

For this compound, the double bond is between the second and third carbon atoms. Cleavage at this position followed by a reductive workup results in the formation of two different ketone molecules. The reaction breaks the C=C bond and replaces it with C=O bonds on each of the original alkene carbons.

Reactant: this compound

Reaction: Ozonolysis (1. O₃, 2. DMS)

Products: Propanone (Acetone) and 3-Methyl-2-butanone

The peroxidic compounds, or ozonates, derived from the ozonolysis of alkenes like this compound can also serve as radical initiators. tandfonline.com When thermolyzed, these ozonates decompose to produce radicals capable of initiating the polymerization of vinyl monomers like methyl methacrylate (B99206) (MMA). tandfonline.com

In the atmosphere, this compound and its isomers are degraded primarily through reactions with photochemically produced radicals, such as the hydroxyl radical (OH) and ozone (O₃). nih.govguidechem.com These reactions are crucial for determining the atmospheric lifetime of the compound.

The reaction with hydroxyl radicals is a major atmospheric sink for alkenes. nih.gov The rate constant for the vapor-phase reaction of the isomeric 3,4,4-trimethyl-2-pentene with OH radicals has been estimated using structure-activity relationship (SAR) methods. nih.gov A similar estimation has been made for 2,2,4-trimethyl-2-pentene. guidechem.com These rapid reaction rates lead to a short atmospheric half-life. For instance, the estimated rate constant of 8.77 x 10⁻¹¹ cm³/molecule-sec at 25°C for 3,4,4-trimethyl-2-pentene corresponds to an atmospheric half-life of about 4.4 hours, assuming an average atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.govguidechem.com

The gas-phase reaction with ozone is another significant degradation pathway. guidechem.com The rate constant for this reaction has been determined experimentally for 2,2,4-trimethyl-2-pentene and estimated for 3,4,4-trimethyl-2-pentene. nih.govguidechem.com The reaction for 2,2,4-trimethyl-2-pentene has a determined second-order rate constant of 1.39 x 10⁻¹⁶ cm³/molecule-sec at 296.6 K, which corresponds to an atmospheric half-life of 2 hours at an ozone concentration of 7.0 x 10¹¹ molecules/cm³. guidechem.com

| Isomer | Radical | Temperature (K) | Rate Constant (cm³/molecule·sec) | Reference |

|---|---|---|---|---|

| 3,4,4-Trimethyl-2-pentene | OH | 298 (25°C) | 8.77 x 10⁻¹¹ (Estimated) | nih.gov |

| 2,2,4-Trimethyl-2-pentene | OH | 298 (25°C) | 8.77 x 10⁻¹¹ (Estimated) | guidechem.com |

| 3,4,4-Trimethyl-2-pentene | O₃ | - | 7.4 x 10⁻¹⁷ (Estimated) | nih.gov |

| 2,2,4-Trimethyl-2-pentene | O₃ | 296.6 | 1.39 x 10⁻¹⁶ (Determined) | guidechem.com |

Theoretical studies, often employing high-level quantum calculations like conventional transition state theory (TST) and canonical variational transition state theory (CVT), have been conducted to understand the kinetics of addition reactions involving isomers of this compound. acs.orgkaust.edu.sa

Research on the reaction of 2,4,4-trimethyl-1-pentene with H and O(³P) radicals showed that allylic hydrogen abstraction channels are dominant at higher temperatures (above 1500 K), while radical addition to the double bond is the major pathway at lower temperatures (below 500 K). acs.org Similarly, theoretical calculations on the addition and abstraction reactions of the OH radical with 2,4,4-trimethyl-2-pentene have been performed to refine chemical kinetic models. lookchem.com These computational studies are vital for developing accurate combustion models, as these alkenes are components of surrogate fuels. acs.orgresearchgate.net

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the detailed structural determination of 2,3,4-trimethyl-2-pentene, providing insights into the carbon framework and the environment of each proton.

Proton NMR (¹H NMR) Analysis for Structural Assignments

Carbon-13 NMR (¹³C NMR) Structural Elucidation

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton of this compound. spectrabase.com Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for unambiguous structural confirmation. docbrown.info The signals for the sp²-hybridized carbons of the double bond are typically found in the downfield region of the spectrum (around 110-160 ppm), while the sp³-hybridized carbons of the methyl and methine groups appear in the upfield region (typically 0-50 ppm). oregonstate.edulibretexts.org

SpectraBase provides ¹³C NMR data for this compound, which was obtained in a deuterated chloroform (B151607) (CDCl₃) solvent. spectrabase.com The purity of the sample was noted as 96%. spectrabase.com The specific chemical shifts observed in the spectrum correspond to the different carbon environments within the molecule, confirming the trimethylpentene structure. spectrabase.comoregonstate.edu

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Alkenes

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| Alkyl C-H | 10-50 |

| Alkene C=C | 120-160 |

This table is based on general chemical shift ranges for similar compounds and is for illustrative purposes. oregonstate.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. fishersci.ca This method is instrumental in verifying the purity of this compound samples and confirming its identity. fishersci.com In a typical GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight (112.22 g/mol ), as well as a series of fragment ion peaks. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. The NIST WebBook provides mass spectral data for this compound, including its electron ionization mass spectrum, which is a key resource for its identification. nist.gov The Kovats retention index, a parameter used in gas chromatography, is also available for this compound. nih.gov

Infrared (IR) Spectroscopy Investigations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of specific bonds.

Vibrational Analysis and Functional Group Identification

The IR spectrum of this compound provides key information about its structure. The presence of a carbon-carbon double bond (C=C) is indicated by a characteristic absorption band. The spectrum also shows absorption bands corresponding to the stretching and bending vibrations of C-H bonds in the methyl and methine groups.

The NIST WebBook contains the gas-phase IR spectrum of this compound, which can be used for its identification. nist.gov Additionally, Fourier Transform Infrared (FTIR) spectra are available from sources like Sigma-Aldrich. nih.gov These spectra provide a detailed fingerprint of the molecule's vibrational modes. chemicalbook.com

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (sp³) | Stretching | 2850-3000 |

| C=C | Stretching | ~1670 (for a tetrasubstituted alkene) |

| C-H (sp³) | Bending | 1375-1450 |

This table presents typical absorption ranges for the functional groups present and is for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy in π-System Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study molecules containing chromophores, which are functional groups capable of absorbing light in the UV or visible regions of the electromagnetic spectrum. For an alkene like this compound, the chromophore is the carbon-carbon double bond (C=C). The absorption of UV radiation causes the excitation of valence electrons to higher energy levels. researchgate.net

The primary electronic transition observed in non-conjugated alkenes is the promotion of an electron from the π bonding molecular orbital to the corresponding π* antibonding molecular orbital. masterorganicchemistry.commasterorganicchemistry.com This is known as a π → π* transition. libretexts.org In simple, unsubstituted alkenes such as ethene, this transition is of high energy and occurs at a wavelength of maximum absorption (λmax) in the far ultraviolet region, typically around 162-170 nm. masterorganicchemistry.comoregonstate.edu This absorption is often inaccessible to standard UV-Vis spectrophotometers, which generally operate at wavelengths above 200 nm. libretexts.org

The position of the λmax is sensitive to the substitution pattern on the double bond. uobabylon.edu.iq Alkyl groups attached to the C=C chromophore cause a shift in the absorption maximum to a longer wavelength, an effect known as a bathochromic or red shift. hnue.edu.vn This shift occurs because the alkyl substituents stabilize the excited state more than the ground state, thereby reducing the energy gap between the π and π* orbitals. libretexts.org

This compound is a tetrasubstituted alkene, meaning four alkyl groups are attached to the two carbons of the double bond. This high degree of substitution is expected to shift its λmax to a longer wavelength compared to less substituted alkenes. For example, the λmax for ethene is approximately 162 nm, while the tetrasubstituted 2,3-dimethyl-2-butene (B165504) absorbs at a significantly longer wavelength of 196 nm. oregonstate.edu This trend suggests that the λmax for this compound would also lie in this region of the far UV spectrum. While still challenging to measure with standard instrumentation, this illustrates how UV-Vis spectroscopy can be used to understand the electronic properties of its π-system.

Research Findings: Effect of Alkyl Substitution on Alkene λmax

The following table details the observed absorption maxima for the π → π* transition in various non-conjugated alkenes. The data demonstrates a clear bathochromic shift as the number of alkyl substituents on the double bond increases.

| Compound Name | Structure | Substitution | λmax (nm) |

| Ethene | H₂C=CH₂ | Unsubstituted | 162 oregonstate.edu |

| Propene | CH₃CH=CH₂ | Monosubstituted | 170 oregonstate.edu |

| trans-2-Butene | CH₃CH=CHCH₃ | Disubstituted | 179 oregonstate.edu |

| 2,3-Dimethyl-2-butene | (CH₃)₂C=C(CH₃)₂ | Tetrasubstituted | 196 oregonstate.edu |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the fundamental properties of a molecule based on the principles of quantum mechanics. For complex hydrocarbons, these calculations offer insights into stability, structure, and electronic characteristics. While comprehensive quantum chemical data for isolated 2,3,4-trimethyl-2-pentene is not extensively detailed in public literature, studies on related isomers suggest that sophisticated computational methods are more reliable for predicting thermodynamic properties than older group contribution methods. aalto.fi

The molecular structure of this compound (C8H16) features a five-carbon pentene backbone with a double bond between the second and third carbon atoms. Methyl groups are attached to carbons 2, 3, and 4. This high degree of branching significantly influences its chemical and physical properties.

Computational studies, particularly molecular dynamics (MD) simulations, have explored the conformational behavior of this compound, especially within the confined spaces of catalysts like H-ZSM-5 zeolite. nih.gov In this environment, the molecule's conformation is dictated by its interaction with the catalyst's acid sites. Due to the presence of tertiary carbon atoms, the molecule readily undergoes protonation upon interaction with an acid site, forming a stable tertiary carbenium ion (the 2,3,4-trimethyl-2-pentyl cation). nih.gov This cationic intermediate remains relatively fixed near the acid site at the intersection of the zeolite channels. nih.gov

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol |

| IUPAC Name | 2,3,4-trimethylpent-2-ene |

| CAS Number | 565-77-5 |

This interactive table provides a summary of the basic properties of the compound.

The electronic structure of this compound is characterized by the electron-rich carbon-carbon double bond and the inductive effects of the multiple methyl groups. These features make it highly reactive in the presence of electrophiles, such as the protons in solid acid catalysts.

Theoretical simulations predict high reactivity for this molecule. In MD simulations at 773 K, the 2,3,4-trimethyl-2-pentyl species was observed to exist exclusively as a carbenium ion, indicating that protonation occurs immediately at the start of the simulation. nih.gov This highlights the inherent instability of the neutral alkene in a strongly acidic environment and the stability of the resulting tertiary carbocation. This rapid formation of a stable carbocation is a key predictor of its behavior in catalytic cracking processes, where it serves as a crucial reaction intermediate. nih.gov

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure and energetics of molecules. While specific DFT studies on the isolated this compound molecule are not prominent, DFT principles are integral to the advanced simulations used to study its reactivity.

For instance, the molecular dynamics simulations that model the cracking of alkenes on zeolites often rely on force fields derived from or validated by DFT calculations. acs.org Furthermore, related computational techniques, such as umbrella sampling simulations, are used to determine the energetics of reaction pathways, including the free energy barriers for elementary reaction steps like protonation and β-scission. acs.org These methods provide quantitative insights into the cracking mechanisms of branched alkenes like this compound. acs.org

Kinetic Modeling of Reaction Pathways

Kinetic modeling aims to simulate the rates and mechanisms of chemical reactions. For a molecule like this compound, this is particularly relevant for understanding its transformation during industrial processes like catalytic cracking.

Transition State Theory (TST) is a fundamental framework for calculating the rates of chemical reactions by examining the properties of the transition state structure—the highest energy point along a reaction coordinate. vdoc.pub While TST is a standard approach for kinetic analysis, specific studies applying conventional TST to calculate rate constants for the elementary reactions of this compound are not readily found. However, modern computational studies determine the free energy profiles of its reaction pathways, such as those in catalytic cracking. These simulations identify transition states and calculate the free energy barriers, which are the key parameters in TST. acs.org

Calculating rate coefficients for elementary reactions provides the fundamental data needed for building comprehensive kinetic models. For this compound, direct calculations of gas-phase rate coefficients are not widely reported. However, research into its catalytic cracking on H-ZSM-5 has provided valuable data on the free energy barriers for different β-scission reaction modes, which directly relate to the reaction rates under those conditions. acs.org

The stability of the resulting carbenium ions in a cracking reaction determines the favorability of a pathway. Reactions involving a transition state with primary carbocation character have high energy barriers and are less likely to occur. acs.org The dominant cracking pathways for related octene isomers are those that proceed through more stable secondary and tertiary carbocations. acs.org

Table 2: Calculated Free Energy Barriers for Alkene Protonation and Deprotonation on H-ZSM-5

| Reaction | Free Energy Barrier (ΔG‡) |

|---|---|

| 2-Alkene Protonation | ~50 kJ/mol |

| Carbocation Deprotonation | Systematically lower than protonation |

This interactive table is based on data for linear alkenes from a study that also investigated this compound, showing the typical energy barriers for the initial steps of catalytic conversion. acs.org The study notes that the protonation of this compound is immediate. nih.gov

Prediction of Environmental Fate Parameters using Structure Estimation Methods

Computational models and structure estimation methods are invaluable tools in environmental science for predicting the behavior and ultimate fate of chemical compounds. For this compound, these theoretical studies provide crucial insights into its environmental distribution. The following subsections detail the estimated values for key environmental fate parameters.

Octanol-Water Partition Coefficient (Log Kow) Estimations

The octanol-water partition coefficient (Log Kow) is a critical parameter for predicting the environmental distribution of a chemical. A high Log Kow value suggests a tendency for the compound to sorb to organic matter in soil and sediment and to bioaccumulate in organisms. For a structurally similar isomer, 3,4,4-trimethyl-2-pentene, an estimated Log Kow of 4 has been calculated. nih.gov This estimation is based on regression-derived equations and suggests a high potential for bioconcentration in aquatic organisms. nih.gov The Estimation Programs Interface (EPI) Suite™ is a widely used tool for predicting such physicochemical properties. nih.gov

Table 1: Estimated Octanol-Water Partition Coefficient (Log Kow) for a this compound Isomer

| Compound | Estimated Log Kow | Estimation Method |

| 3,4,4-trimethyl-2-pentene | 4 | Regression-derived equation nih.gov |

Soil Adsorption Coefficient (Koc) Predictions

The soil adsorption coefficient (Koc) indicates the propensity of a chemical to adsorb to soil and sediment. This parameter is often estimated using structure estimation methods based on molecular connectivity indices. For the isomers 2,4,4-trimethyl-2-pentene (B94453) and 3,4,4-trimethyl-2-pentene, the estimated Koc values are 276 and 298, respectively. nih.govguidechem.com According to classification schemes, these Koc values suggest that the compounds are expected to have moderate mobility in soil. nih.govguidechem.com This moderate mobility implies some potential for leaching into groundwater, but also significant partitioning to the soil organic matter. The KOCWIN™ program within EPI Suite™ is a common tool for these predictions.

For a sulfurized version of 2,4,4-trimethyl-pentene, the EPI Suite™ KOCWIN Program estimated a much higher Log Koc value of 5.028, indicating very strong sorption to soil and negligible potential for migration to groundwater. europa.eu

Table 2: Predicted Soil Adsorption Coefficient (Koc) for this compound Isomers

| Compound | Estimated Koc (L/kg) | Estimation Method | Predicted Mobility in Soil |

| 2,4,4-trimethyl-2-pentene | 276 | Molecular connectivity indices guidechem.comnih.gov | Moderate guidechem.com |

| 3,4,4-trimethyl-2-pentene | 298 | Molecular connectivity indices nih.gov | Moderate nih.gov |

| Pentene, 2,4,4-trimethyl-, sulfurized | 106700 (Log Koc = 5.028) | EPI Suite™ KOCWIN Program (v2.00) europa.eu | Immobile europa.eu |

Henry's Law Constant Determinations

Henry's Law constant (H) is a measure of the volatility of a chemical from water. It is a crucial parameter for assessing the potential for a substance to move from the aquatic environment to the atmosphere. For the isomers 2,4,4-trimethyl-2-pentene and 3,4,4-trimethyl-2-pentene, the Henry's Law constant has been estimated to be 0.881 atm-cu m/mole using a fragment constant estimation method. nih.govguidechem.com This high value indicates that these compounds are expected to volatilize rapidly from water surfaces. nih.govguidechem.com

Based on this estimated Henry's Law constant, the volatilization half-life from a model river (1 m deep, flowing 1 m/sec, wind velocity of 3 m/sec) is estimated to be approximately 3.1 hours. nih.gov The volatilization half-life from a model lake is estimated to be 101 hours. nih.gov These estimations highlight volatilization as a significant environmental fate process for these compounds from moist soil and water surfaces. nih.govguidechem.com The HENRYWIN™ program within EPI Suite™ is a tool used for such estimations. oecd.org

Table 3: Estimated Henry's Law Constant for this compound Isomers

| Compound | Estimated Henry's Law Constant (atm-cu m/mole) | Estimation Method |

| 2,4,4-trimethyl-2-pentene | 0.881 | Fragment constant estimation method guidechem.com |

| 3,4,4-trimethyl-2-pentene | 0.881 | Fragment constant estimation method nih.gov |

Environmental Chemistry and Fate Research

Atmospheric Degradation Mechanisms

Once released into the atmosphere, 2,3,4-trimethyl-2-pentene is expected to exist predominantly in the vapor phase and undergo degradation through various chemical reactions.

The primary removal process for this compound in the atmosphere is through photochemical oxidation. This involves reactions with photochemically generated reactive species. The double bond in the structure of this compound makes it susceptible to attack by atmospheric oxidants.

The main atmospheric oxidative species that react with this compound are hydroxyl radicals (•OH) and ozone (O₃). The rate of these reactions determines the atmospheric lifetime of the compound.

For the isomer 3,4,4-trimethyl-2-pentene, the rate constant for the vapor-phase reaction with photochemically-produced hydroxyl radicals has been estimated as 8.77 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov The rate constant for its reaction with ozone is estimated to be 7.4 x 10⁻¹⁷ cm³/molecule-sec. nih.gov For another isomer, 2,4,4-trimethyl-2-pentene (B94453), the second-order rate constant for the vapor-phase reaction with ozone has been determined to be 1.39 x 10⁻¹⁶ cm³/molecule-sec at 296.6 K. nih.gov Reaction with the nitrate radical may also be a significant removal process during nighttime. nih.gov

| Isomer | Oxidant | Rate Constant (cm³/molecule-sec) |

|---|---|---|

| 3,4,4-Trimethyl-2-pentene | •OH | 8.77 x 10⁻¹¹ nih.gov |

| 3,4,4-Trimethyl-2-pentene | O₃ | 7.4 x 10⁻¹⁷ nih.gov |

| 2,4,4-Trimethyl-2-pentene | O₃ | 1.39 x 10⁻¹⁶ nih.gov |

Based on the reaction rate constants with hydroxyl radicals and ozone, the atmospheric half-life of trimethyl-2-pentene isomers can be estimated. For the reaction with hydroxyl radicals, the atmospheric half-life of 3,4,4-trimethyl-2-pentene is estimated to be approximately 4.39 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov The atmospheric half-life for the reaction of 3,4,4-trimethyl-2-pentene with ozone is estimated to be about 3.7 hours, assuming an atmospheric concentration of 7 x 10¹¹ molecules/cm³. nih.gov For 2,4,4-trimethyl-2-pentene, the half-life for its reaction with ozone is estimated to be 2 hours. nih.gov These short half-lives indicate that this compound is not expected to persist in the atmosphere for long periods.

Aquatic and Terrestrial Environmental Transport

The movement and distribution of this compound in water and soil are dictated by its tendency to volatilize and adsorb to particulate matter.

The Henry's Law constant is a key parameter for assessing the potential for a chemical to volatilize from water. For the isomers 2,2,4-trimethyl-2-pentene and 3,4,4-trimethyl-2-pentene, the Henry's Law constant is estimated to be 0.881 atm-cu m/mole. nih.govguidechem.com This high value suggests that these compounds are expected to volatilize rapidly from water surfaces. nih.govguidechem.com

Based on this Henry's Law constant, the volatilization half-life from a model river (1 m deep, flowing 1 m/sec, wind velocity of 3 m/sec) is estimated to be approximately 3.1 hours. nih.govguidechem.com The volatilization half-life from a model lake is estimated to be around 101 hours. guidechem.com The potential for volatilization from moist soil surfaces is also considered to be an important fate process. nih.govguidechem.com

The soil adsorption coefficient (Koc) is an indicator of a chemical's tendency to adsorb to soil and sediment. A higher Koc value indicates a greater tendency for adsorption. For the isomer 2,2,4-trimethyl-2-pentene, the estimated Koc value is 276, and for 3,4,4-trimethyl-2-pentene, it is estimated to be 298. nih.govguidechem.com These values suggest that these compounds are expected to have slight to moderate adsorption to suspended solids and sediment in water and moderate mobility in soil. nih.govguidechem.com

| Parameter | Isomer | Estimated Value | Implication |

|---|---|---|---|

| Henry's Law Constant | 2,2,4-trimethyl-2-pentene / 3,4,4-trimethyl-2-pentene | 0.881 atm-cu m/mole nih.govguidechem.com | Rapid volatilization from water |

| Volatilization Half-Life (River) | - | ~3.1 hours nih.govguidechem.com | - |

| Volatilization Half-Life (Lake) | - | ~101 hours guidechem.com | - |

| Soil Adsorption Coefficient (Koc) | 2,2,4-trimethyl-2-pentene | 276 guidechem.com | Slight to moderate adsorption |

| Soil Adsorption Coefficient (Koc) | 3,4,4-trimethyl-2-pentene | 298 nih.gov | Slight to moderate adsorption |

Bioconcentration Potential in Aquatic Organisms

Bioconcentration is the process by which a chemical substance accumulates in an aquatic organism to a concentration higher than that in the surrounding water. The potential for a substance to bioconcentrate is often estimated using its octanol-water partition coefficient (log K_ow), which measures its lipophilicity, or tendency to dissolve in fats and oils rather than water.

For this compound, the estimated XLogP3-AA value, a computational model for the octanol-water partition coefficient, is 3.7 nih.gov. A log K_ow value between 3 and 4 suggests a moderate to high potential for bioconcentration in aquatic organisms. Substances with higher log K_ow values tend to accumulate in the fatty tissues of organisms.

| Chemical Compound | CAS Number | Parameter | Value | Reference |

|---|---|---|---|---|

| This compound | 565-77-5 | Log K_ow (Estimated) | 3.7 | nih.gov |

| 2,4,4-Trimethyl-2-pentene (Isomer) | 107-40-4 | BCF (Estimated) | 240 | nih.gov |

Biodegradation Pathways in Environmental Matrices

Specific research detailing the metabolic pathways for the biodegradation of this compound in environmental matrices such as soil and water is not available in the reviewed scientific literature. While studies exist on the anaerobic degradation of other trimethylated compounds like trimethylbenzene isomers, these aromatic compounds belong to a different chemical class (aromatics vs. branched alkenes), and their degradation pathways cannot be directly extrapolated to this compound nih.govprovectusenvironmental.comresearchgate.netsemanticscholar.orgmdpi.com. The degradation of alkenes typically involves microbial oxidation of the double bond, but the specific enzymes and intermediate products for this compound have not been documented.

Assessment of Microbial Degradation Rates in Soil and Water

There is a lack of specific data on the microbial degradation rates, such as half-life studies, for this compound in either soil or water environments. Consequently, it is not possible to provide quantitative assessments of its persistence or the kinetics of its biodegradation under various environmental conditions (e.g., aerobic, anaerobic).

Environmental Release Pathways from Production and Use

Environmental release of this compound is primarily associated with its production and use within the chemical and petroleum industries. Trimethylpentene isomers are often produced together and used in similar applications, so their release pathways are closely related nih.govhaz-map.com.

The main sources of environmental release include:

Industrial Production: this compound and its isomers are manufactured through the polymerization of isobutylene (B52900) nih.gov. Fugitive emissions, wastewater discharges, and losses during storage and handling at production facilities represent potential release pathways.

Use as a Chemical Intermediate: These compounds serve as intermediates in organic synthesis nih.govhaz-map.com. Releases can occur from industrial facilities where they are used as raw materials to produce other chemicals.

Gasoline Blending and Use: Isomers of trimethylpentene are used as components in gasoline blending to increase the octane (B31449) rating haz-map.com. Therefore, releases can happen during the blending process at refineries, from spills at distribution centers and fueling stations, and through evaporation from vehicle fuel systems.

Solvent Applications: The use of related isomers as solvents can also lead to releases into the atmosphere through volatilization during use and disposal haz-map.com.

Occupational exposure may occur through inhalation and skin contact in workplaces where the compound is produced or utilized nih.gov. The general population could be exposed through the inhalation of ambient air containing volatile organic compounds from industrial emissions or fuel evaporation nih.gov.

Advanced Applications in Chemical Research

Role as a Model Compound in Combustion Chemistry

2,3,4-Trimethyl-2-pentene serves as an important model compound for understanding the combustion behavior of highly branched alkenes, which are key components in modern fuels. Its specific isomeric structure allows researchers to probe the effects of branching on critical combustion phenomena like ignition and soot formation.

The ignition characteristics of fuels are paramount for engine design and performance. Early investigations into high-performance fuels, such as those conducted by the National Advisory Committee for Aeronautics (NACA), examined the engine performance of this compound to understand its knock-limited behavior. nasa.govscribd.com These studies are foundational to the modern concept of ignition delay.

More recently, research has focused on specific combustion metrics like the Yield Sooting Index (YSI), which quantifies the tendency of a compound to form soot in a flame. This compound has been found to have a YSI of 87.9. osti.govamazonaws.com This high value, particularly when compared to other C8 isomers, underscores how molecular structure influences soot formation pathways. The study of such properties is critical for developing cleaner-burning fuels.

| Compound Name | CAS Number | Molecular Formula | Yield Sooting Index (YSI) |

|---|---|---|---|

| This compound | 565-77-5 | C8H16 | 87.9 amazonaws.com |

| 2,4,4-Trimethyl-1-pentene (B89804) | 107-39-1 | C8H16 | 59.2 amazonaws.com |

| 2,4,4-Trimethyl-2-pentene (B94453) | 107-40-4 | C8H16 | 91.4 amazonaws.com |

Experimental data derived from model compounds like this compound are essential for the development and validation of chemical kinetic models. These models are complex computational tools that simulate the thousands of reactions occurring during combustion.

For instance, the experimentally determined sooting tendency of this compound has been used as a data point in the creation of quantitative structure-property relationship (QSPR) models. osti.gov These models aim to predict the combustion characteristics of a fuel based solely on its molecular structure, which can accelerate the screening of new fuel candidates. osti.gov Similarly, its known octane (B31449) number has been used in datasets to train machine learning regression models for the prediction of fuel ignition qualities. bham.ac.uk The inclusion of data from a diverse set of isomers, including this compound, is crucial for ensuring the robustness and predictive accuracy of these advanced models. bham.ac.uk

Utilization in Catalysis Research

In the field of catalysis, this compound is a valuable substrate and reference compound for studying reactions that modify hydrocarbon structures, particularly in the context of fuel and chemical production.

Heterogeneous catalytic hydrogenation is a vital industrial process for converting unsaturated alkenes into saturated alkanes, often to improve fuel stability and performance. This compound is a component found in industrial olefin streams, such as "triptene residue," which are hydrogenated to produce high-value fuel components like 2,2,3-trimethylbutane (B165475) (triptane). nist.gov Triptane is known for its exceptional anti-knock properties in internal combustion engines. nist.gov

Research and patent literature describe processes where olefin-containing streams that include this compound are subjected to selective hydrogenation. google.com These processes typically employ heterogeneous catalysts, such as palladium or nickel-based systems, under mild pressure and temperature conditions to ensure the saturation of the double bond. google.com Studying the hydrogenation of specific isomers like this compound helps optimize catalyst selection and reaction conditions for industrial-scale applications.

Intermediate in Complex Organic Synthesis Pathways

The reactivity of its carbon-carbon double bond makes this compound a useful starting material or intermediate for the synthesis of more complex molecules and fine chemicals.

This compound has been identified as a precursor for various specialty chemicals. For example, it is a documented starting material in a process for preparing cyclobutanones. google.com In this synthesis, the alkene reacts with a 2-haloacyl halide in the presence of zinc or tin to form a substituted cyclobutanone, which can then be used as an intermediate in the synthesis of products like cyclopropanecarboxylic acids. google.com

Furthermore, historical research on the composition of "triptene residue" used ozonolysis to identify its components. The cleavage of this compound during this process yielded acetone (B3395972) and 3-methyl-2-butanone, a reaction that not only confirmed its structure but also demonstrated its utility in producing smaller carbonyl compounds. nist.gov The residue itself, containing this compound, was considered a valuable source for isolating various highly branched hydrocarbons for further synthetic work and engine testing. nist.gov

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Approaches

The traditional synthesis of highly branched alkenes often involves methods that are not environmentally friendly, relying on harsh reagents and producing significant waste. Future research is increasingly focused on developing greener, more sustainable synthetic routes to compounds like 2,3,4-trimethyl-2-pentene.

One promising avenue is the application of catalytic cracking of larger branched alkanes. Modern cracking processes utilize zeolite catalysts, which are complex aluminosilicates, at high temperatures (around 500°C) to break down large hydrocarbons into smaller, more valuable ones, including branched alkenes. libretexts.org These zeolites can be selected to enhance the production of hydrocarbons in the C5-C10 range, which is valuable for gasoline, and also favor the formation of branched structures. libretexts.org

Furthermore, the principles of green chemistry are being applied to alkene synthesis, which could be adapted for this compound. These approaches include:

Photoredox Catalysis: This method uses visible light to drive chemical reactions, offering a more sustainable alternative to traditional energy-intensive methods. It has emerged as a powerful tool for designing new reactions, including alkene synthesis. usask.ca

Iron Catalysis: The use of abundant, inexpensive, and less toxic metals like iron as catalysts is a key goal of green chemistry. Recently, an iron-catalyzed method for producing Z-alkenes from allenes has been developed, which could potentially be adapted for the synthesis of specific stereoisomers of substituted alkenes. frtr.gov

Aqueous Conditions: Performing reactions in water instead of organic solvents is a cornerstone of green synthesis. A method using a magnesium catalyst in water has been developed for the synthesis of electrophilic alkenes, showcasing the potential for aqueous-based synthesis of other alkenes. acs.orgd-nb.info

Future research will likely focus on adapting these general sustainable methodologies to the specific, efficient, and selective synthesis of this compound, minimizing waste and environmental impact.

Elucidation of Complex Reaction Mechanisms and Stereochemistry

A thorough understanding of the reaction mechanisms involved in the formation and reactions of this compound is crucial for controlling product distribution and designing more efficient synthetic processes.

A primary formation route for this alkene is through the acid-catalyzed dehydration of alcohols , such as 2,3,4-trimethyl-3-pentanol. chegg.comchegg.comacs.org The mechanism involves the protonation of the alcohol, followed by the loss of a water molecule to form a carbocation. This carbocation can then undergo rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before a proton is eliminated to form the alkene. stackexchange.comstackexchange.com For example, the dehydration of 2,2,4-trimethyl-3-pentanol (B1616163) results in a mixture of alkenes, including this compound, formed via a methide shift in a carbocation intermediate. stackexchange.com

The stereochemistry of this compound is another area ripe for further investigation. As a trisubstituted alkene, it can exist as E/Z isomers. europa.eunih.govwikipedia.org The E/Z notation is used to describe the arrangement of substituents around the carbon-carbon double bond based on the Cahn-Ingold-Prelog priority rules. wikipedia.org

| Substituent on C2 | Substituent on C3 | Priority on C2 | Priority on C3 |

| Methyl (CH₃) | Methyl (CH₃) | Methyl | Isopropyl |

| Methyl (CH₃) | Isopropyl (CH(CH₃)₂) | Methyl | Methyl |

Due to the presence of two identical methyl groups on the C2 carbon, this compound does not exhibit E/Z isomerism. However, related isomers like 3,4,4-trimethyl-2-pentene do have E and Z forms. nist.govnist.gov Future research could explore stereoselective synthetic methods that could potentially favor the formation of one stereoisomer over another in related, structurally similar alkenes.

Comprehensive Environmental Impact Assessment and Remediation Strategies

Given that this compound is a component of gasoline and other petroleum products, understanding its environmental fate and developing effective remediation strategies is of paramount importance. nih.gov

Environmental Fate:

Persistence and Biodegradation: Branched alkenes like this compound are components of gasoline and can be released into the environment through spills and leaks. nih.govresearchgate.net While many gasoline components are biodegradable, highly branched structures can be more recalcitrant. nih.govresearchgate.net Studies on gasoline biodegradation have shown that while linear alkanes and some aromatics are readily degraded, branched alkanes and cycloalkanes are more persistent. researchgate.net Some microorganisms, such as certain strains of Mycobacterium, have shown the ability to degrade highly branched alkanes like 2,2,4-trimethylpentane (B7799088) (isooctane), suggesting that microbial degradation of this compound is possible, though likely slower than for less branched compounds. nih.gov

Toxicity: The toxicity of C8-C10 branched alkenes is an area of active assessment. Generally, these olefins exhibit low acute toxicity via oral, dermal, and inhalation routes. europa.euoecd.orgeuropa.eu However, they can be irritating to the skin, eyes, and respiratory tract. oecd.org In the aquatic environment, C6-C10 olefins can exhibit acute toxicity. oecd.org

Remediation Strategies: For sites contaminated with petroleum hydrocarbons, including branched alkenes, several remediation technologies are available:

Bioremediation: This approach uses microorganisms to break down contaminants. For gasoline-contaminated sites, supplying oxygen and nutrients can stimulate indigenous microbial populations to degrade the hydrocarbons. researchgate.netomicsonline.org The selection of microbial strains with a high capacity for degrading branched-chain hydrocarbons is a key area of research. nih.govnih.gov

Phytoremediation: This technology uses plants to remove, degrade, or contain contaminants in soil and water. frtr.govcore.ac.ukmdpi.comresearchgate.net Plants can enhance the degradation of organic pollutants in the root zone (rhizosphere) by stimulating microbial activity. mdpi.com While phytoremediation can be effective for a range of organic contaminants, its application to specific branched alkenes like this compound requires further study. usask.cafrtr.govcore.ac.uk

Future research should focus on determining the specific biodegradation pathways and rates for this compound and optimizing remediation strategies for sites contaminated with this and similar compounds.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A deeper molecular-level understanding of this compound relies on the integration of advanced analytical and computational methods.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure confirmation. nih.govspectrabase.com The chemical shifts and coupling patterns in the NMR spectra are unique to the molecule's structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals the presence of specific functional groups, such as C-H bonds and the C=C double bond, through their characteristic vibrational frequencies. nist.gov

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern upon ionization. nist.gov This fragmentation pattern serves as a molecular fingerprint that can aid in its identification.

Computational Techniques:

Density Functional Theory (DFT): DFT calculations are a powerful tool for studying the electronic structure, stability, and reactivity of molecules. damascusuniversity.edu.syscirp.orgrsc.org For this compound, DFT could be used to calculate the relative stabilities of different isomers and to model reaction pathways, such as the carbocation rearrangements during its synthesis. acs.orgnih.govscirp.orgchem-soc.si

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are used to predict the properties and activities of chemicals based on their molecular structure. For instance, QSAR models have been developed to predict the sooting tendency of different fuel components, including alkenes. d-nb.inforesearchgate.netnih.govosti.govescholarship.org Such models can be valuable for designing fuels with reduced environmental impact.

The synergy between advanced spectroscopic methods for experimental characterization and computational techniques for theoretical prediction will be instrumental in advancing our knowledge of this compound and its chemical behavior.

常见问题

Basic Research Questions

Q. What are the key thermodynamic properties of 2,3,4-trimethyl-2-pentene critical for experimental design?

- Methodological Answer : Thermodynamic properties such as boiling point (Tboil) and enthalpy of vaporization (ΔvapH°) are critical for designing distillation or purification protocols. These values can be experimentally determined using static vapor pressure measurements or calorimetry. NIST Standard Reference Data provides phase change data under controlled conditions, which should be cross-validated with dynamic methods like gas chromatography to ensure accuracy .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups and branching patterns by analyzing C-H stretching and bending vibrations in the 2800–3100 cm<sup>-1</sup> and 650–1000 cm<sup>-1</sup> regions, respectively. Use 5–10% solutions in CCl4 or CS2 to minimize solvent interference .

- Mass Spectrometry (EI) : Fragmentation patterns (e.g., loss of methyl groups or allylic cleavage) provide structural confirmation. Gas-phase ion energetics data from NIST can help interpret spectra .

Q. How can researchers ensure the purity of this compound for kinetic studies?

- Methodological Answer : Combine fractional distillation (using Tboil data from NIST ) with gas chromatography (GC) equipped with a polarizable capillary column. Validate purity via GC-MS, referencing retention indices and fragmentation patterns against standards (e.g., AccuStandard’s quantitative blends ).

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in oxidation reactions?

- Methodological Answer : Steric hindrance from methyl groups at C-2, C-3, and C-4 reduces accessibility to electrophilic agents. For example, in thallium(III) sulfate-mediated oxidations, bulky substituents slow reaction rates by impeding the formation of oxythallium adducts. Kinetic studies under varying temperatures (297–333 K) and stirrer speeds can isolate steric effects from diffusion limitations .

Q. What are the challenges in analyzing reaction kinetics involving this compound, and how can they be addressed?

- Methodological Answer :

- Diffusion-Limited Reactions : Use a stirred reactor with variable rotation speeds (e.g., 500–1500 rpm) to distinguish kinetic and diffusional regimes. Monitor reaction progress via inline FTIR or GC .

- Ozonolysis Kinetics : Employ a flow reactor at ambient pressure (297 ± 2 K) to control ozone exposure and minimize side reactions. Track intermediates using UV/Vis spectroscopy .

Q. How can contradictions in reported thermodynamic data for branched alkenes like this compound be resolved?

- Methodological Answer : Triangulate data from multiple techniques (e.g., static vs. dynamic vapor pressure measurements) and cross-reference with computational methods (e.g., group contribution models). Discrepancies often arise from impurities or calibration errors; use NIST-certified reference materials and validate via peer-reviewed datasets .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Classified as a reactive alkene, it may undergo exothermic polymerization or react violently with strong oxidizers. Use inert atmospheres (N2 or Ar) during reactions and store under refrigeration with stabilizers (e.g., BHT). Consult hazard databases like the Handbook of Reactive Chemical Hazards for incompatibility profiles .

Q. How does the branching pattern of this compound affect its gas-phase ion energetics?

- Methodological Answer : Branching increases the stability of carbocation intermediates during electron ionization (EI). Compare experimental mass spectra with computational simulations (e.g., density functional theory) to correlate fragmentation pathways with structural features. NIST’s gas-phase ion data provides benchmarks for validating computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。